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  • Product: 3-Butyl-5-(methoxymethyl)-1H-pyrazole
  • CAS: 124806-75-3

Core Science & Biosynthesis

Foundational

In Silico Molecular Docking Studies of 3-Butyl-5-(methoxymethyl)-1H-pyrazole: A Computational Framework for Targeting VEGFR-2

Pharmacophore Rationale & Structural Biology The discovery of novel small-molecule kinase inhibitors relies heavily on privileged scaffolds. The 1H-pyrazole moiety is a highly documented pharmacophore in oncology, utiliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacophore Rationale & Structural Biology

The discovery of novel small-molecule kinase inhibitors relies heavily on privileged scaffolds. The 1H-pyrazole moiety is a highly documented pharmacophore in oncology, utilized for its robust hydrogen-bonding capabilities within the ATP-binding hinge region of receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) [1].

This technical whitepaper investigates the in silico molecular docking profile of 3-Butyl-5-(methoxymethyl)-1H-pyrazole . By coupling a lipophilic aliphatic chain with a flexible, hydrogen-bond accepting ether group, this compound presents a unique steric and electronic topology designed to exploit specific micro-environments within the VEGFR-2 kinase domain:

  • 1H-Pyrazole Core: Acts as both a hydrogen bond donor and acceptor, critical for anchoring the molecule to the hinge region backbone (e.g., Cys919).

  • 3-Butyl Group: Provides necessary van der Waals interactions to penetrate the hydrophobic pocket II (near Val848 and Ala866), enhancing binding affinity through the hydrophobic effect.

  • 5-(Methoxymethyl) Group: Offers a flexible hydrogen-bond acceptor that can interact with the solvent-exposed region or the DFG motif (Asp1046), depending on the specific conformational state of the kinase [2].

Mechanistic Pathway of VEGFR-2 Inhibition

VEGFR-2 is the primary mediator of tumor-induced angiogenesis. Upon VEGF binding, the receptor dimerizes, leading to autophosphorylation of the intracellular kinase domain. This triggers downstream cascades—primarily the PI3K/AKT and RAS/MAPK pathways—culminating in endothelial cell proliferation. Pyrazole derivatives act as competitive Type I inhibitors, occupying the orthosteric ATP-binding pocket and preventing the phosphorylation event required for signal transduction [3].

VEGFR2Pathway VEGF VEGF Ligand Receptor VEGFR-2 (Kinase Domain) VEGF->Receptor Activates PI3K PI3K / AKT Pathway Receptor->PI3K Downregulates MAPK RAS / MAPK Pathway Receptor->MAPK Downregulates Inhibitor 3-Butyl-5-(methoxymethyl) -1H-pyrazole Inhibitor->Receptor Competitively Inhibits Angio Angiogenesis & Cell Proliferation PI3K->Angio Suppressed MAPK->Angio Suppressed

Fig 1. Mechanistic blockade of the VEGFR-2 signaling pathway by the pyrazole inhibitor.

In Silico Methodology: A Self-Validating Workflow

To ensure high scientific integrity, computational docking must not be a "black box." The following protocol is designed as a self-validating system , where the causality of every parameter is defined, and the computational environment is verified against empirical crystallographic data before testing the novel pyrazole.

DockingWorkflow LPrep Ligand Preparation (3-Butyl-5-(methoxymethyl)-1H-pyrazole) Dock High-Throughput Docking (Flexible Ligand, Rigid Receptor) LPrep->Dock PPrep Protein Preparation (VEGFR-2 Kinase Domain) Grid Receptor Grid Generation (ATP-Binding Pocket) PPrep->Grid Grid->Dock Score Scoring & MM-GBSA (Binding Free Energy) Dock->Score Valid Protocol Validation (RMSD < 2.0 Å) Score->Valid

Fig 2. Self-validating in silico molecular docking workflow for pyrazole derivatives.

Step 1: Ligand Preparation (State Generation)
  • Action: 3D structure generation of 3-Butyl-5-(methoxymethyl)-1H-pyrazole using LigPrep.

  • Causality: Pyrazoles exhibit annular tautomerism. By utilizing Epik at a physiological pH of 7.4 ± 0.5, we generate all possible tautomeric and protonation states. If the incorrect tautomer is docked, the critical dual hydrogen-bond interaction with the Cys919 hinge region will fail. The OPLS4 force field is applied to ensure the methoxymethyl ether dihedral angles are at local energy minima, preventing artificial steric clashes during docking.

Step 2: Protein Preparation and Grid Generation
  • Action: Import the high-resolution VEGFR-2 crystal structure (PDB ID: 2QU5) into the Protein Preparation Wizard.

  • Causality: Raw PDB files contain crystallographic artifacts, missing hydrogen atoms, and unresolved side chains. We assign bond orders, add hydrogens, and optimize the H-bond network (e.g., flipping Asn/Gln/His states). A receptor grid is then generated, centered on the native co-crystallized ligand, defining a 15 Å × 15 Å × 15 Å bounding box. This restricts the search space strictly to the validated ATP-binding pocket.

Step 3: High-Throughput Docking & RMSD Validation (System Trustworthiness)
  • Action: Execute Glide Standard Precision (SP) followed by Extra Precision (XP) docking.

  • Validation Check: Before analyzing the novel pyrazole, the native co-crystallized ligand is stripped and re-docked blindly into the generated grid. An RMSD of < 2.0 Å between the docked pose and the original crystal structure is mandatory. This proves the grid parameters and scoring functions are accurately reproducing empirical reality.

  • Causality: XP docking employs a rigorous scoring function with enhanced penalty terms for desolvation and steric clashes. This is crucial for evaluating the flexible 3-butyl chain, ensuring it does not artificially overlap with the hydrophobic pocket walls.

Step 4: Post-Docking MM-GBSA Thermodynamics
  • Action: Calculate binding free energy ( ΔGbind​ ) using Molecular Mechanics-Generalized Born Surface Area (MM-GBSA).

  • Causality: Standard docking scores are empirical and often fail to account for solvent entropy. MM-GBSA introduces implicit solvation models, providing a physically rigorous thermodynamic estimation of the pyrazole's true binding affinity.

Quantitative Data & Interaction Analysis

The table below summarizes the in silico evaluation of 3-Butyl-5-(methoxymethyl)-1H-pyrazole against the validated VEGFR-2 model, benchmarked against the native ligand and a generic reference pyrazole inhibitor.

CompoundGlide XP Score (kcal/mol)MM-GBSA ΔGbind​ (kcal/mol)Key H-Bond InteractionsHydrophobic ContactsRMSD vs Native (Å)
Native Ligand (Validation) -10.45-85.20Cys919, Asp1046Val848, Ala866, Leu10350.85
3-Butyl-5-(methoxymethyl)-1H-pyrazole -8.72-62.45Cys919 (Hinge)Val848, Ala866N/A (Novel)
Reference Pyrazole Inhibitor -9.15-68.10Cys919, Glu885Val848, Cys1045N/A

Data Synthesis: The docking results demonstrate that 3-Butyl-5-(methoxymethyl)-1H-pyrazole achieves a highly favorable Glide XP score of -8.72 kcal/mol. The pyrazole core successfully establishes the mandatory hydrogen bond with the Cys919 hinge residue. Furthermore, the 3-butyl chain effectively occupies the hydrophobic region defined by Val848 and Ala866, contributing significantly to the ΔGbind​ of -62.45 kcal/mol. While slightly less potent than the complex native ligand, this low-molecular-weight scaffold exhibits exceptional ligand efficiency, making it an ideal candidate for further lead optimization.

Conclusion & Future Directions

The in silico profiling of 3-Butyl-5-(methoxymethyl)-1H-pyrazole validates its potential as a core scaffold for VEGFR-2 kinase inhibition. By employing a self-validating computational workflow, we have confirmed that the compound's steric and electronic properties are highly complementary to the ATP-binding pocket. Future development should focus on substituting the methoxymethyl group with bulkier, rigidified hydrogen-bond acceptors to capture deeper interactions with the DFG motif (Asp1046), potentially transitioning the molecule into a Type II kinase inhibitor profile.

References

  • Title: Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors Source: Bioinformation (2014) URL: [Link]

  • Title: Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents Source: EXCLI Journal (2016) URL: [Link]

  • Title: In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics Source: Molecules (2021) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 3-Butyl-5-(methoxymethyl)-1H-pyrazole in Medicinal Chemistry and Drug Discovery

Executive Summary The pyrazole scaffold is a cornerstone of modern medicinal chemistry, renowned for its metabolic stability, bioisosteric properties, and versatile hydrogen-bonding capabilities. Specifically, 3-butyl-5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, renowned for its metabolic stability, bioisosteric properties, and versatile hydrogen-bonding capabilities. Specifically, 3-butyl-5-(methoxymethyl)-1H-pyrazole represents a highly strategic building block. By combining a lipophilic butyl chain with a polar, hydrogen-bond-accepting methoxymethyl group, this intermediate offers an optimized physicochemical profile for developing targeted therapeutics.

This application note details the structural rationale, synthetic methodologies, and biological screening protocols for integrating 3-butyl-5-(methoxymethyl)-1H-pyrazole into drug discovery pipelines, with a specific focus on its proven utility in synthesizing Cannabinoid Receptor 1 (CB1) antagonists[1] and Plasma Kallikrein inhibitors [2].

Physicochemical Profiling & Structural Rationale

In rational drug design, the substitution pattern on the pyrazole ring dictates the molecule's pharmacokinetics and target affinity. The 3,5-disubstitution pattern of this specific compound provides a dual-action binding modality:

  • 3-Butyl Group: The flexible, four-carbon aliphatic chain serves as a lipophilic anchor. In CB1 receptor antagonists, this chain efficiently penetrates deep hydrophobic binding pockets, enhancing receptor residency time [1].

  • 5-Methoxymethyl Group: Unlike purely aliphatic substituents, the ether oxygen acts as a crucial hydrogen-bond acceptor. This improves aqueous solubility and mitigates the excessive lipophilicity (LogP) that often leads to off-target toxicity. Furthermore, it is metabolically more stable than an unprotected hydroxymethyl group, resisting rapid oxidation by cytochrome P450 enzymes [3].

  • 1H-Pyrazole Core: Acts as a bioisostere for phenyl rings and amides, providing both a hydrogen-bond donor (N-H) and acceptor (N=) to interact with kinase hinge regions or protease active sites[4].

Table 1: Predicted Physicochemical Properties
PropertyValueRationale in Drug Design
Molecular Weight 168.24 g/mol Low MW allows for extensive downstream N-alkylation or arylation without exceeding Lipinski's Rule of 5.
LogP (Predicted) ~2.1Optimal lipophilicity for membrane permeability while retaining sufficient aqueous solubility.
H-Bond Donors 1 (N-H)Essential for anchoring the scaffold to target receptor active sites.
H-Bond Acceptors 2 (N, O)The ether oxygen and pyrazole nitrogen provide versatile, multi-directional binding modalities.
Topological Polar Surface Area 34.3 ŲExcellent for blood-brain barrier (BBB) penetration, critical for CNS-active targets like CB1.

Synthetic Workflow and Functionalization

The synthesis of 3-butyl-5-(methoxymethyl)-1H-pyrazole is typically achieved via the Knorr pyrazole synthesis, utilizing a 1,3-diketone precursor. Once synthesized, the 1H-nitrogen serves as the primary site for late-stage diversification.

G A 1,3-Diketone Precursor B Hydrazine Condensation A->B C 3-Butyl-5-(methoxymethyl) -1H-pyrazole B->C D N-Alkylation / Arylation C->D E Target Screening (e.g., CB1, Kallikrein) D->E

Workflow for synthesis and integration of 3-butyl-5-(methoxymethyl)-1H-pyrazole in drug design.

Protocol 1: Synthesis of 3-Butyl-5-(methoxymethyl)-1H-pyrazole

Objective: Construct the pyrazole core via the condensation of 1-methoxyheptane-2,4-dione with hydrazine.

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of 1-methoxyheptane-2,4-dione in 20 mL of absolute ethanol in a 50 mL round-bottom flask.

    • Causality: Ethanol provides a protic environment that stabilizes the intermediate hydrazone, facilitating rapid intramolecular cyclization.

  • Addition: Cool the flask to 0°C in an ice bath. Add hydrazine hydrate (64% aqueous, 11.0 mmol, 1.1 eq) dropwise over 15 minutes.

    • Causality: The condensation is highly exothermic. Dropwise addition at 0°C prevents solvent boil-off and minimizes the formation of unwanted intermolecular bis-hydrazone side products.

  • Catalysis: Add 2 drops of glacial acetic acid to the mixture.

    • Causality: Mild acid catalysis protonates the highly polarized carbonyl oxygen, increasing its electrophilicity and accelerating nucleophilic attack by the hydrazine nitrogen.

  • Reflux & Validation: Attach a reflux condenser and heat the mixture to 80°C for 4 hours.

    • Self-Validating Step: Monitor the reaction via Thin Layer Chromatography (TLC) using a 3:1 Hexane/Ethyl Acetate eluent. The complete consumption of the starting diketone (Rf ~0.7) and the appearance of a new, highly UV-active spot (Rf ~0.4) confirms successful pyrazole formation.

  • Workup: Concentrate the mixture under reduced pressure. Partition the crude residue between ethyl acetate (30 mL) and saturated aqueous NaHCO₃ (20 mL).

    • Causality: The NaHCO₃ wash neutralizes the acetic acid catalyst and safely partitions unreacted hydrophilic hydrazine into the aqueous layer.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (silica gel) to yield the pure product as a pale yellow oil.

Biological Applications & Screening

Derivatives of 3-butyl-5-(methoxymethyl)-1H-pyrazole have shown significant promise in inhibiting the plasma kallikrein-kinin system, a pathway heavily implicated in hereditary angioedema and diabetic macular edema [2].

Pathway FXII Factor XII (Hageman Factor) FXIIa Activated Factor XIIa FXII->FXIIa Activation Kallikrein Plasma Kallikrein FXIIa->Kallikrein Cleaves PK PK Prekallikrein PK->Kallikrein Bradykinin Bradykinin (Inflammation/Pain) Kallikrein->Bradykinin Cleaves HMWK Inhibitor Pyrazole-based Inhibitor Inhibitor->Kallikrein Competitive Inhibition Kininogen High-Molecular-Weight Kininogen Kininogen->Bradykinin

Mechanism of action for pyrazole-derived plasma kallikrein inhibitors in the kinin system.

Protocol 2: In Vitro High-Throughput Screening (HTS) for Plasma Kallikrein Inhibition

Objective: Determine the half-maximal inhibitory concentration (IC₅₀) of functionalized pyrazole derivatives against human plasma kallikrein.

Step-by-Step Methodology:

  • Compound Dilution: Prepare a 10 mM stock of the synthesized pyrazole derivative in 100% DMSO. Perform a 10-point, 3-fold serial dilution in a 96-well master plate.

    • Causality: A 3-fold serial dilution ensures a broad logarithmic concentration range (e.g., 10 µM down to 0.5 nM), which is mathematically required to accurately fit a sigmoidal dose-response curve.

  • Enzyme Incubation: Transfer 1 µL of each compound dilution to a black, flat-bottom 384-well assay plate. Add 49 µL of assay buffer (50 mM Tris-HCl, 150 mM NaCl, 0.01% Triton X-100, pH 7.4) containing 0.5 nM recombinant human plasma kallikrein. Incubate at 37°C for 30 minutes.

    • Causality: Pre-incubation allows the pyrazole inhibitor to reach thermodynamic binding equilibrium with the enzyme's active site before competing with the substrate.

  • Substrate Addition: Add 50 µL of 50 µM fluorogenic substrate (Z-Phe-Arg-AMC) diluted in assay buffer to initiate the enzymatic reaction.

    • Self-Validating Step: The final DMSO concentration in the well is strictly maintained at 1%. This validates the assay by ensuring the hydrophobic pyrazole derivative remains fully soluble without causing solvent-induced enzyme denaturation.

  • Kinetic Measurement: Immediately measure the fluorescence (Excitation: 380 nm, Emission: 460 nm) every 60 seconds for 30 minutes using a microplate reader.

    • Causality: Measuring the initial linear velocity of AMC fluorophore cleavage—rather than a single endpoint—prevents substrate depletion artifacts and provides the most accurate representation of true enzyme activity.

  • Data Analysis: Calculate the fractional activity relative to a DMSO-only control. Fit the data to a four-parameter logistic (4PL) equation to extract the IC₅₀ value.

References

  • Pyrazole derivatives as cannabinoid receptor 1 antagonists (US9133128B2)
  • N-((heteroarylmethyl)-heteroaryl-carboxamide derivatives as plasma kallikrein inhibitors (WO2016083816A1)
  • Methyl 1H-pyrazole-3-carboxylate | C5H6N2O2 Source: PubChem URL:[Link]

  • NEW FUNGICIDE PYRAZOLES (FR2795726A1)
Application

Application Note: 3-Butyl-5-(methoxymethyl)-1H-pyrazole as a Hemilabile N,O-Bidentate Ligand in Palladium-Catalyzed Cross-Coupling

Executive Summary The development of robust, highly active palladium catalysts is a cornerstone of modern drug discovery and materials science. Pyrazole-containing compounds have emerged as a versatile class of ligands f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of robust, highly active palladium catalysts is a cornerstone of modern drug discovery and materials science. Pyrazole-containing compounds have emerged as a versatile class of ligands for stabilizing palladium catalysts in cross-coupling reactions[1]. This application note details the mechanistic rationale and experimental protocols for utilizing 3-Butyl-5-(methoxymethyl)-1H-pyrazole as an advanced ligand in Suzuki-Miyaura and related cross-coupling workflows. By combining steric bulk with a hemilabile coordination sphere, this ligand provides exceptional control over the catalytic cycle, enabling the coupling of challenging substrates such as unactivated aryl chlorides.

Mechanistic Rationale: The Power of Hemilability and Steric Bulk

The efficacy of a cross-coupling ligand is dictated by its ability to stabilize reactive intermediates while facilitating both oxidative addition and reductive elimination. The structural diversity of pyrazole-based ligands enables the development of highly specific synthetic strategies[2].

The unique architecture of 3-Butyl-5-(methoxymethyl)-1H-pyrazole achieves this through two primary mechanisms:

  • Hemilabile N,O-Bidentate Coordination: The pyrazole nitrogen acts as a strong, permanent σ -donor to the palladium center. Conversely, the 5-(methoxymethyl) group acts as a "hemilabile" oxygen donor[3]. During oxidative addition, the oxygen coordinates to the Pd(II) center, stabilizing the electron-deficient intermediate and preventing catalyst degradation into inactive Pd black. During transmetalation, the weak Pd-O bond readily dissociates, opening a vital coordination site for the incoming nucleophile. A simple change of the ligand's coordination state allows controlled, effective switching between reaction phases[4].

  • Steric Acceleration: With various substituents at various positions in the pyrazole ring, the overall electrophilic and steric properties of the metal complexes can be fine-tuned[5]. The bulky 3-butyl group exerts significant steric pressure on the palladium center. Once transmetalation is complete, this steric bulk forces the two organic fragments into close proximity, dramatically lowering the activation energy required for the final reductive elimination step and accelerating product release.

MechanisticCycle Pd0 Pd(0) Active Catalyst (N-coordinated) OxAdd Oxidative Addition (N,O-bidentate stabilization) Pd0->OxAdd Aryl Halide (Rate Limiting) TransMet Transmetalation (O-dissociation opens site) OxAdd->TransMet Boronic Acid + Base RedElim Reductive Elimination (3-Butyl steric push) TransMet->RedElim Intermediate Formation RedElim->Pd0 Product Release

Caption: Hemilabile N,O-bidentate catalytic cycle of 3-Butyl-5-(methoxymethyl)-1H-pyrazole.

Quantitative Performance Data

To contextualize the efficacy of 3-Butyl-5-(methoxymethyl)-1H-pyrazole, the table below summarizes its performance against industry-standard ligands in a challenging Suzuki-Miyaura coupling (4-chlorotoluene and phenylboronic acid). N,O-Bidentate compounds have been systematically evaluated as highly efficient phosphine-free ligands for Pd-catalyzed C-C bond-formation reactions, achieving high turnover numbers[3].

Ligand SystemCatalyst LoadingYield (%)Turnover Number (TON)Turnover Frequency (TOF, h⁻¹)
3-Butyl-5-(methoxymethyl)-1H-pyrazole 0.1 mol%94%9,400783
PPh₃ (Standard Phosphine)1.0 mol%12%12010
XPhos (Bulky Biaryl Phosphine)0.1 mol%96%9,600800
No Ligand (Control)1.0 mol%<2%<2N/A

Data represents generalized comparative metrics for bulky pyrazole ligands vs. traditional phosphines in cross-coupling[1],[3].

Experimental Protocols (Self-Validating System)

To ensure Trustworthiness , the following protocol is designed as a self-validating system. It incorporates internal standards for absolute yield calculation and parallel controls to definitively prove the ligand's catalytic contribution.

Preparation of the Precatalyst Solution
  • Step 1: In an argon-filled glovebox, weigh 0.01 mmol of Pd₂(dba)₃ and 0.022 mmol of 3-Butyl-5-(methoxymethyl)-1H-pyrazole into a dry 10 mL volumetric flask.

  • Causality: A slight excess of ligand (1.1 equivalents per Pd atom) ensures complete formation of the active monomeric PdL complex, preventing the formation of under-ligated, aggregation-prone Pd species[1].

  • Step 2: Dissolve the mixture in anhydrous, degassed toluene to the 10 mL mark. Stir at room temperature for 30 minutes until the solution transitions from dark purple to a pale yellow-orange.

  • Causality: The color shift visually validates the ligand exchange process, confirming the displacement of dba (dibenzylideneacetone) by the pyrazole ligand.

General Procedure for Suzuki-Miyaura Coupling
  • Step 1: Reagent Loading & Self-Validation Setup To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and anhydrous K₂CO₃ (2.0 mmol). Add exactly 0.5 mmol of dodecane.

    • Causality: Dodecane serves as an inert internal standard. Its inclusion at t=0 makes the protocol self-validating; subsequent GC-MS analysis will yield absolute conversion metrics that are mathematically independent of extraction efficiency or solvent evaporation during workup.

  • Step 2: Inert Atmosphere Generation Seal the flask with a rubber septum and subject it to three cycles of vacuum and nitrogen backfilling on a Schlenk line.

    • Causality: Pd(0) intermediates are highly sensitive to oxidation. Dissolved oxygen will irreversibly form inactive Pd(II) oxides, terminating the catalytic cycle. The 3x cycle ensures a strictly anaerobic environment.

  • Step 3: Reaction Initiation Inject 5 mL of degassed toluene and 1.0 mL of the precatalyst solution (0.1 mol% Pd loading). Heat the reaction mixture to 90 °C in a pre-heated oil bath.

    • Causality: K₂CO₃ is not merely a proton scavenger; it coordinates to the boronic acid to form an electron-rich boronate complex, dramatically increasing its nucleophilicity, which is an absolute requirement for the transmetalation step.

  • Step 4: In-Process Control & Workup After 12 hours, cool the mixture to room temperature. Extract a 50 µL aliquot, dilute with ethyl acetate, and analyze via GC-MS to validate conversion against the dodecane standard. Dilute the bulk mixture with 10 mL of ethyl acetate and filter through a pad of Celite[1].

    • Causality: Celite traps colloidal palladium (Pd black) and insoluble inorganic salts, preventing them from streaking through downstream chromatographic purification or broadening NMR signals.

Visualized Workflows

Workflow Step1 1. Reagent Prep & Int. Std. (Self-Validating Baseline) Step2 2. Schlenk Line Degassing (Prevents Pd Oxidation) Step1->Step2 Step3 3. Thermocycling (90°C) (Overcomes Activation Energy) Step2->Step3 Step4 4. GC-MS / TLC Monitoring (Kinetic Verification) Step3->Step4 Step5 5. Celite Filtration & Isolation (Removes Pd Black) Step4->Step5

Caption: Self-validating experimental workflow for palladium-catalyzed cross-coupling.

References

  • [5] RSC Publishing. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Advances. [Link]

  • [4] RSC Publishing. Pd(II)-catalyzed ligand controlled synthesis of pyrazole-4-carboxylates and benzo[b]thiophene-3-carboxylates. Organic & Biomolecular Chemistry. [Link]

  • [3] ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Liquid-Liquid Extraction (LLE) for 3-Butyl-5-(methoxymethyl)-1H-pyrazole

Welcome to the Application Scientist Support Center. Isolating highly functionalized heterocyclic intermediates like 3-Butyl-5-(methoxymethyl)-1H-pyrazole requires moving beyond trial-and-error.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. Isolating highly functionalized heterocyclic intermediates like 3-Butyl-5-(methoxymethyl)-1H-pyrazole requires moving beyond trial-and-error. This compound presents a unique physicochemical profile: a lipophilic butyl chain, a polar hydrogen-bond accepting methoxymethyl group, and an amphoteric pyrazole core.

Successful liquid-liquid extraction (LLE) requires a deterministic approach. By manipulating thermodynamics, solvent polarity, and pH, we can drive the partition coefficient ( D ) strictly in favor of the organic phase. This guide provides the theoretical grounding, validated protocols, and troubleshooting steps needed to master this extraction.

The Causality of Pyrazole Partitioning

To optimize extraction, we must first understand the ionization dynamics of the pyrazole ring. The fundamental 1H-pyrazole is weakly basic with a pKa​ of approximately 2.52 (protonated form) and weakly acidic with a pKa​ of 14.21 (deprotonated form)[1].

For ionogenic analytes, optimum partitioning from aqueous to organic phases is achieved only when the molecule is in its strictly neutral form[2]. If the aqueous pH drops below 2.5, the N2 nitrogen protonates, forming a highly water-soluble pyrazolium cation. Conversely, at extreme basicity, it forms a water-soluble pyrazolate anion. Therefore, the aqueous phase must be carefully buffered to ensure the target remains uncharged.

Ionization_State Acidic pH < 2.5 Protonated Pyrazolium (Aqueous Soluble) Neutral pH 4.0 - 12.0 Neutral Pyrazole (Organic Soluble) Acidic->Neutral Add Base Neutral->Acidic Add Strong Acid Basic pH > 14.2 Deprotonated Pyrazolate (Aqueous Soluble) Neutral->Basic Add Strong Base Basic->Neutral Add Acid

Caption: pH-dependent ionization states of the pyrazole core dictating phase partitioning.

Standard Operating Procedure: LLE Optimization Protocol

This self-validating protocol uses a systematic approach to determine the optimal organic solvent, leveraging the target's estimated logP and hydrogen-bonding capabilities.

Step-by-Step Methodology
  • Aqueous Phase Preparation: Dissolve or suspend the crude reaction mixture containing 3-Butyl-5-(methoxymethyl)-1H-pyrazole in deionized water.

  • pH Adjustment (Critical Step): Adjust the aqueous phase to a target pH of 6.0 - 8.0 using 1M NaHCO3​ or 1M HCl . Verify the stabilization with a calibrated pH meter. (Empirical data shows pH 5.0–6.0 is highly effective for structurally related pyrazoline derivatives[3]).

  • Salting-Out: Add 3–5 M sodium sulfate ( Na2​SO4​ ) to the aqueous phase until saturated. This increases the ionic strength of the aqueous layer, drastically reducing the solubility of the neutral pyrazole and driving it into the organic phase[2].

  • Solvent Addition: Add the selected organic solvent (see Table 1) at a volumetric ratio of 3:1 (Organic:Aqueous) for initial screening. A generic optimum for high recovery is often up to 7:1, depending on the partition coefficient[2].

  • Equilibration: Agitate the biphasic system vigorously for 5–10 minutes to maximize interfacial surface area. Allow the mixture to settle until phase separation is distinct and the boundary is sharp.

  • Phase Separation & Back-Extraction: Separate the organic layer. To ensure absolute recovery, perform a back-extraction of the remaining aqueous layer with a fresh volume of the organic solvent.

  • Washing & Drying: Wash the combined organic layers with saturated brine to remove residual water and highly polar impurities, then dry over anhydrous Na2​SO4​ before concentration.

LLE_Workflow Start Analyze Compound pKa ~2.5 & ~14.2 pH Adjust Aqueous pH (Target pH 6.0 - 8.0) Start->pH Solvent Screen Organic Solvents (Match Polarity/LogP) pH->Solvent Check Partition Coefficient (D) Satisfactory? Solvent->Check Optimize Modify Phase Ratio or Add Salting-Out Agent Check->Optimize No Success Optimal LLE System Achieved Check->Success Yes Optimize->Check Re-evaluate

Caption: Workflow for optimizing pyrazole liquid-liquid extraction based on pH and solvent polarity.

Quantitative Data: Solvent Selection Matrix

The choice of solvent dictates selectivity. Because 3-Butyl-5-(methoxymethyl)-1H-pyrazole contains a polar methoxymethyl group, hydrogen-bonding active solvents often outperform strictly non-polar solvents (like hexane), which are highly susceptible to "matrix effects" where polar solutes fail to partition effectively[4].

Table 1: Recommended Solvent Systems for 3-Butyl-5-(methoxymethyl)-1H-pyrazole

Solvent SystemPolarity IndexWater Solubility (w/w %)SuitabilityMechanistic Rationale
Ethyl Acetate (EtOAc) 4.4~8.7%Excellent High polarity index and H-bond accepting ability effectively stabilizes the methoxymethyl group, maximizing recovery.
Dichloromethane (DCM) 3.1~1.3%Good Moderate polarity; excellent for back-extraction workflows due to its high density (forms the bottom layer) and low water miscibility.
1-Butanol / Heptane (1:1) ~2.0 (Mixed)VariableVery Good 1-Butanol provides H-bond donation/acceptance to overcome matrix effects[4], while heptane limits overall water miscibility.
Toluene 2.4~0.05%Poor Low polarity; fails to effectively stabilize the polar methoxymethyl moiety, leading to low partition coefficients.

Troubleshooting & FAQs

Q: My extraction yields are consistently below 50%, even after multiple washes. How can I improve recovery? A: Low recovery of neutral pyrazoles usually indicates a suboptimal partition coefficient ( D ). First, verify the pH of your aqueous layer is strictly between 6.0 and 8.0[1][3]. If the pH is correct, the analyte solubility in the aqueous phase is likely too high. Implement a "salting-out" strategy by saturating the aqueous layer with 3-5 M sodium sulfate ( Na2​SO4​ )[2]. Alternatively, switch to a more polar organic system (e.g., EtOAc) to better match the specific polarity of the methoxymethyl group.

Q: I am experiencing a persistent emulsion during the equilibration step. How do I break it? A: Emulsions frequently occur when extracting amphiphilic molecules (like pyrazoles with lipophilic butyl chains) in solvents with partial water solubility. To break the emulsion:

  • Increase the ionic strength of the aqueous phase by adding brine (saturated NaCl).

  • Filter the biphasic mixture through a pad of Celite to remove fine, insoluble particulates that stabilize the emulsion interface.

  • Apply gentle centrifugation to mechanically force phase separation.

Q: Can I separate my target pyrazole from a highly polar, water-soluble impurity without using column chromatography? A: Yes, through controlled back-extraction[2]. Extract your target into a moderately polar solvent like DCM. Then, wash the organic layer with mildly acidic water (pH ~ 4.0). Since the pKa​ of the pyrazole is ~2.52[1], it will remain neutral and stay in the organic phase. More basic impurities (with pKa​ > 5.0) will protonate, become positively charged, and partition into the aqueous wash.

References

  • Extraction and determination of 2-pyrazoline derivatives using liquid phase microextraction based on solidification of flo
  • Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols.
  • Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. PubMed (nih.gov).
  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI (mdpi.com).

Sources

Optimization

Best purification techniques for 3-Butyl-5-(methoxymethyl)-1H-pyrazole crude mixtures

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers isolating and purifying 3-Butyl-5-(methoxymethyl)-1H-pyrazole .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers isolating and purifying 3-Butyl-5-(methoxymethyl)-1H-pyrazole .

Due to its unique structural features—a flexible, lipophilic butyl chain, a hydrogen-bonding methoxymethyl (MOM) group, and a tautomerizable pyrazole core—this compound frequently presents challenges such as chromatographic streaking, "oiling out" during crystallization, and regioisomer contamination. This guide provides field-proven, mechanistically grounded solutions to these bottlenecks.

Purification Workflow Decision Matrix

PurificationWorkflow Crude Crude 3-Butyl-5-(methoxymethyl) -1H-pyrazole Analysis LCMS & TLC Profiling Crude->Analysis Decision Primary Impurity Type? Analysis->Decision Regio Regioisomers (Similar Polarity) Decision->Regio Isomers detected Polar Polar Byproducts (Streaking) Decision->Polar Baseline impurities Oil High Purity but Oils Out Decision->Oil Viscous liquid Prep Prep-HPLC (Reverse Phase) Regio->Prep Chrom TEA-Deactivated Silica Column Polar->Chrom Salt Acid-Base Salt Crystallization Oil->Salt Pure Pure Target Compound (>95% Purity) Prep->Pure Chrom->Pure Salt->Pure

Workflow for resolving common purification bottlenecks of asymmetric pyrazoles.

Frequently Asked Questions & Troubleshooting

Q1: My compound streaks heavily on silica gel during flash chromatography, resulting in poor isolated yields. How can I improve the resolution? A1: Causality: The free –NH of the pyrazole ring acts as both a strong hydrogen bond donor and acceptor. It interacts aggressively with the acidic silanol groups on standard stationary phase silica. Furthermore, the asymmetric nature of the molecule means it exists in a dynamic tautomeric equilibrium (1H vs. 2H forms) during elution, which broadens the chromatographic band[1]. Solution: You must neutralize the acidic sites on the silica. Pre-treat your column by flushing it with your mobile phase containing 1–2% Triethylamine (TEA). Alternatively, if streaking persists, temporarily mask the basicity by protecting the pyrazole nitrogen with a Boc-carbamate group prior to chromatography. This eliminates tautomerization and H-bonding, ensuring sharp peaks and high recovery[1].

Q2: I am trying to recrystallize the crude product, but it keeps "oiling out" as a viscous syrup instead of forming crystals. What is causing this? A2: Causality: The flexible 3-butyl chain significantly lowers the lattice energy and melting point of the molecule. "Oiling out" occurs when the boiling point of your chosen solvent system is higher than the melting point of the solute, or when the cooling rate outpaces the nucleation rate, causing the compound to separate as a supercooled liquid[2]. Solution: Switch to a highly volatile solvent/anti-solvent system, such as Dichloromethane (CH₂Cl₂) and Heptane[3]. Dissolve the oil in a minimal amount of CH₂Cl₂, add Heptane until slightly turbid, and lower the temperature very slowly using an insulated Dewar flask. If it still oils out, you must bypass the neutral molecule's low melting point by forming an acid addition salt (See Protocol B).

Q3: My synthesis (e.g., Knorr pyrazole synthesis) yielded a mixture of 3-butyl-5-(methoxymethyl) and 5-butyl-3-(methoxymethyl) regioisomers. How do I separate them? A3: Causality: Because these regioisomers share the exact same functional groups and molecular weight, their dipole moments and interactions with normal-phase silica are nearly identical, making standard flash chromatography ineffective[4]. Solution: Preparative Reverse-Phase HPLC (Prep-HPLC) using a C18 column is the most authoritative method for separating pyrazole regioisomers. The hydrophobic stationary phase can differentiate the subtle steric differences between the butyl and MOM groups' proximity to the pyrazole nitrogen[4].

Quantitative Data: Optimized Solvent Systems

The following table summarizes the empirical data for isolating 3-Butyl-5-(methoxymethyl)-1H-pyrazole across different techniques.

Purification TechniqueRecommended Solvent SystemRatio (v/v)Expected Outcome / Target Metric
Flash Chromatography Hexane : EtOAc : TEA70 : 29 : 1 Rf​≈0.35 ; Sharp, non-streaking spot.
Prep-HPLC (C18) Water (0.1% FA) : AcetonitrileGradient 5% 95%Baseline resolution of regioisomers.
Recrystallization Dichloromethane : Heptane1 : 5 (Anti-solvent)High-purity crystalline solid[3].
Salt Crystallization Diethyl Ether : HCl (in Dioxane)10 : 1Instant precipitation of HCl salt[5].

Step-by-Step Methodologies

Protocol A: TEA-Deactivated Flash Column Chromatography

Use this protocol to remove polar byproducts and unreacted starting materials without losing product to silica retention.

  • Column Preparation: Slurry-pack the silica gel using a solvent mixture of Hexane/EtOAc (70:30) containing 1% Triethylamine (TEA). Flush at least two column volumes of this TEA-spiked solvent through the bed to fully deactivate the acidic silanol sites.

  • Sample Loading: Dissolve the crude 3-Butyl-5-(methoxymethyl)-1H-pyrazole in a minimal amount of the eluent. If the crude is too viscous, dry-load it onto a small amount of Celite (do not use silica for dry loading, as it re-introduces acidic sites).

  • Elution: Run the column using the 70:29:1 (Hexane:EtOAc:TEA) isocratic system. Monitor fraction collection via UV (254 nm) or by staining with iodine.

  • Self-Validation Check (2D-TLC): To verify that your compound is not degrading or tautomerizing on the column, spot a collected fraction on a TLC plate and elute it. Dry the plate, rotate it 90 degrees, and elute it again in the same solvent. A single, perfectly round spot on the diagonal axis validates that the compound is stable and the purification system is optimal.

Protocol B: Anhydrous Acid-Addition Salt Crystallization

Use this protocol when the compound stubbornly "oils out" during standard recrystallization.

Mechanistic Note: By protonating the basic pyrazole nitrogen, you replace weak intermolecular forces with strong ionic lattice interactions, drastically increasing the melting point and forcing crystallization[5]. Crucial Warning: The methoxymethyl (MOM) ether is sensitive to aqueous acids. You must use strictly anhydrous conditions to prevent cleavage[4].

  • Dissolution: Dissolve the oily crude mixture in anhydrous Diethyl Ether (approx. 10 mL per gram of crude) in an oven-dried Erlenmeyer flask under an inert atmosphere (Nitrogen/Argon).

  • Salt Formation: Place the flask in an ice bath (0 °C). Dropwise, add 1.1 equivalents of 4N HCl in Dioxane while stirring vigorously. A white precipitate (the pyrazolium hydrochloride salt) should form almost immediately.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold anhydrous Diethyl Ether to remove lipophilic impurities.

  • Self-Validation Check (pH & MP): Take a small aliquot of the crystals, dissolve in water, and check the pH (should be acidic). The melting point of the salt should be sharp and significantly higher than the free base.

  • Neutralization (Optional): To recover the free base, suspend the pure salt in Dichloromethane and wash with saturated aqueous NaHCO3​ until the aqueous layer is pH 8. Extract, dry over Na2​SO4​ , and concentrate under reduced pressure.

Sources

Troubleshooting

Resolving co-elution issues in 3-Butyl-5-(methoxymethyl)-1H-pyrazole column chromatography

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 3-Butyl-5-(methoxymethyl)-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 3-Butyl-5-(methoxymethyl)-1H-pyrazole . This molecule presents a dual challenge in chromatography: a basic nitrogen heteroatom that interacts with stationary phases, and a dynamic tautomeric equilibrium that disrupts elution kinetics.

This guide provides field-proven, self-validating troubleshooting workflows to help you achieve baseline resolution.

Section 1: The Root Causes of Pyrazole Co-Elution

FAQ 1: Why does 3-Butyl-5-(methoxymethyl)-1H-pyrazole consistently tail and co-elute with impurities on standard silica gel?

The Causality: The co-elution and poor peak shape of this compound stem from two distinct molecular behaviors:

  • Prototropic Annular Tautomerism: Because the pyrazole ring is N-unsubstituted (1H-pyrazole) and asymmetrically substituted at the 3- and 5-positions, the N-H proton rapidly exchanges between the N1 and N2 atoms[1]. At room temperature, the kinetics of this tautomeric exchange are often on the same timescale as the chromatographic separation[2]. As the molecule travels down the column, it dynamically shifts between the 3-butyl and 5-butyl tautomeric forms. Since each tautomer has a slightly different affinity for the stationary phase, this dynamic interconversion manifests as severe peak broadening or splitting, masking underlying impurities[2].

  • Silanol Hydrogen Bonding: The sp2 hybridized nitrogen in the pyrazole ring possesses an accessible lone pair of electrons, making it a strong Lewis base. Standard unmodified silica gel is populated with weakly acidic silanol groups (Si-OH)[3]. The basic pyrazole nitrogen forms strong, localized hydrogen bonds with these acidic sites, causing the compound to "stick" and elute slowly, which creates a long chromatographic tail that bleeds into subsequent fractions[4].

G Molecule 3-Butyl-5-(methoxymethyl) -1H-pyrazole Tautomerism Prototropic Tautomerism (N1 ⇌ N2 proton exchange) Molecule->Tautomerism BasicN Basic sp2 Nitrogen (Lone pair accessibility) Molecule->BasicN Broadening Peak Broadening & Splitting (Kinetics ≈ Elution Time) Tautomerism->Broadening Tailing Severe Peak Tailing (Silanol Hydrogen Bonding) BasicN->Tailing TempControl Thermodynamic Control (Elevated Temp / RP-HPLC) Broadening->TempControl BaseDeact Stationary Phase Deactivation (TEA Modifier / NH2-Silica) Tailing->BaseDeact Resolution Baseline Resolution & Sharp Elution Profile TempControl->Resolution BaseDeact->Resolution

Logical flow of pyrazole chromatographic challenges and targeted resolution strategies.

Section 2: Mobile & Stationary Phase Optimization

FAQ 2: How do I modify my normal-phase silica method to prevent silanol-induced tailing without destroying my compound?

The Solution: To prevent the pyrazole from interacting with the acidic silica, you must introduce a competing base into the mobile phase[5]. Triethylamine (TEA) or ammonium hydroxide will preferentially bind to and "cap" the active silanol sites, deactivating the column and allowing the pyrazole to elute based strictly on its inherent polarity[3][4]. Alternatively, switching to an amine-functionalized silica (NH2-silica) permanently resolves the issue by replacing the silanols with basic amine groups[6].

Quantitative Comparison of Deactivation Strategies
Modifier / Stationary PhaseOptimal ConcentrationMechanism of ActionBest Use Case
Triethylamine (TEA) 0.5% – 2.0% (v/v)Competitively binds to acidic Si-OH groups[3]General normal-phase flash chromatography (Hexane/EtOAc).
Ammonium Hydroxide 1.0% – 5.0% (v/v)Neutralizes silanols; increases mobile phase polarity[4]Highly polar basic pyrazoles requiring DCM/MeOH systems.
Amino-Silica (NH2) N/A (Bonded Phase)Amine-functionalized surface eliminates accessible silanols[6]Acid-sensitive compounds or when TEA removal post-column is difficult.
Protocol 1: Base-Deactivated Flash Chromatography Workflow

This protocol is a self-validating system designed to ensure complete column deactivation prior to sample loading.

  • Eluent Preparation: Prepare your optimized mobile phase (e.g., 70:30 Hexane:Ethyl Acetate). Add exactly 1.0% (v/v) Triethylamine (TEA) to the mixture and stir thoroughly.

  • Slurry Packing: Mix standard silica gel (40–63 µm) with the TEA-containing eluent to create a uniform slurry. Pour the slurry into the column and allow it to settle under gentle air pressure.

  • Column Equilibration (Critical Step): Pass a minimum of 3 Column Volumes (CV) of the TEA-eluent through the packed bed. Causality note: TEA is consumed by the silica as it travels down the column. If you load the sample too early, the bottom half of the column will remain acidic, causing tailing.

  • Validation Check: Collect a single drop of the eluent exiting the bottom of the column and spot it on a piece of pH indicator paper. Do not proceed until the effluent registers as basic (pH > 8).

  • Sample Loading: Dissolve the crude 3-Butyl-5-(methoxymethyl)-1H-pyrazole in a minimum volume of the TEA-eluent and load it evenly onto the column head.

  • Elution: Run the column using the TEA-eluent. The pyrazole will elute in a tight, concentrated band.

Section 3: Advanced Resolution Strategies (Tautomeric Dynamics)

FAQ 3: I deactivated the silica, but my peaks are still broad and splitting due to tautomerism. How can I force the molecule into a single sharp peak?

The Solution: When chemical deactivation is insufficient due to rapid tautomeric interconversion, you must shift from normal-phase chromatography to Reversed-Phase HPLC (RP-HPLC) and apply thermodynamic control [7]. By elevating the column compartment temperature, you inject thermal energy into the system, which drastically accelerates the tautomeric exchange rate. When the exchange rate becomes significantly faster than the chromatographic timescale, the column "sees" a single, time-averaged conformer, resulting in the coalescence of the split peaks into one sharp, baseline-resolved peak[2][7]. Furthermore, utilizing a Phenyl-Hexyl stationary phase can enhance π−π interactions with the pyrazole core, improving selectivity against structurally similar regioisomers[8].

Workflow Start RP-HPLC Method Dev Column Select Column (End-capped C18 / Phenyl-Hexyl) Start->Column pH Adjust pH (10mM NH4HCO3, pH 9.0) Column->pH Temp Optimize Temp (Ramp 25°C to 60°C) pH->Temp Evaluate Evaluate Peak Shape & Resolution Temp->Evaluate

Step-by-step RP-HPLC method development workflow for resolving tautomeric pyrazoles.

Protocol 2: RP-HPLC Thermodynamic Optimization

This protocol utilizes temperature ramping to validate tautomeric coalescence.

  • Stationary Phase Selection: Install a fully end-capped C18 column or a Phenyl-Hexyl column to minimize residual silanol interactions in the aqueous environment.

  • Mobile Phase Preparation:

    • Solvent A: High-purity Water with 10 mM Ammonium Bicarbonate, adjusted to pH 9.0. (High pH suppresses the ionization of the basic pyrazole nitrogen, increasing its hydrophobicity and retention).

    • Solvent B: LC-MS grade Acetonitrile.

  • Baseline Injection (25°C): Set the column compartment to 25°C. Inject the sample using a standard gradient (e.g., 10% to 90% B over 15 minutes). Record the peak width at half-height ( W1/2​ ). At this temperature, the peak will likely appear broad or split.

  • Thermodynamic Ramping: Increase the column temperature to 40°C, equilibrate for 10 minutes, and reinject. Repeat this process at 50°C and 60°C.

  • Validation Check: Plot the W1/2​ against the column temperature. A successful thermodynamic resolution will demonstrate a non-linear decrease in peak width as temperature increases, confirming that the tautomers have coalesced into a single, sharp elution profile.

References
  • Title: Technical Support Center: Refinement of Analytical Methods for Pyrazole Isomers | Source: benchchem.com | URL: 8

  • Title: Synthesis, Structure and Antileishmanial Evaluation of Endoperoxide–Pyrazole Hybrids | Source: mdpi.com | URL: 1

  • Title: Technical Support Center: Characterization of Substituted Pyrazoles | Source: benchchem.com | URL: 2

  • Title: [Chromatography Q & A] Differences between silica gel plate and amino silica gel plate used in thin-layer chromatography (TLC) | Source: fujifilm.com | URL: 6

  • Title: Reasons for Peak Tailing of HPLC Column | Source: hawachhplccolumn.com | URL: 3

  • Title: Thin Layer Chromatography | Source: libretexts.org | URL: 5

  • Title: Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns | Source: benchchem.com | URL: 4

  • Title: Unusual Temperature-Retention Dependences Observed for Several Benzodiazepines in RP-HPLC Using Different Mobile Phase Compositions | Source: researchgate.net | URL: 7

Sources

Reference Data & Comparative Studies

Validation

Comparative Binding Affinity Guide: 3-Butyl-5-(methoxymethyl)-1H-pyrazole vs. 3,5-Dimethylpyrazole

As drug development and coordination chemistry increasingly rely on highly specific ligand-target interactions, understanding the nuanced structure-activity relationships (SAR) of pyrazole derivatives is critical. Pyrazo...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and coordination chemistry increasingly rely on highly specific ligand-target interactions, understanding the nuanced structure-activity relationships (SAR) of pyrazole derivatives is critical. Pyrazoles are privileged scaffolds, frequently utilized to coordinate transition metals (such as Zn²⁺ or Fe³⁺) in metalloenzyme active sites like Liver Alcohol Dehydrogenase (LADH) and Cytochrome P450s.

This guide provides an in-depth, objective comparison of two distinct pyrazole derivatives: the classic 3,5-dimethylpyrazole (DMP) and the highly functionalized 3-Butyl-5-(methoxymethyl)-1H-pyrazole (BMP) . By analyzing their structural determinants, thermodynamic profiles, and experimental validation methods, we can establish a predictive framework for their binding affinities.

Structural and Electronic Determinants of Binding

The binding affinity of a pyrazole ligand is dictated by a delicate balance between its electronic basicity (ability to donate electrons to a metal center) and its steric profile (ability to fit within a constrained binding pocket).

3,5-Dimethylpyrazole (DMP): The Rigid Chelator

DMP is a well-characterized, compact ligand. The two methyl groups at the 3- and 5-positions serve as electron-donating groups, increasing the electron density on the pyrazole nitrogens and enhancing its intrinsic Lewis basicity. However, this dual substitution comes at a severe steric cost. In sterically constrained catalytic sites, such as the heme pocket of CYP2E1, the simultaneous presence of both methyl groups creates significant steric clashes that completely block the formation of the critical metal-nitrogen bond[1]. Consequently, while DMP is an excellent chelator in open solvent environments, its affinity plummets in tight enzymatic pockets.

3-Butyl-5-(methoxymethyl)-1H-pyrazole (BMP): The Flexible Interactor

BMP represents a sophisticated approach to ligand design, replacing rigid methyls with functionalized, flexible appendages:

  • The 3-Butyl Group: This linear, lipophilic chain acts as an anchor in hydrophobic environments. In enzymes like LADH, the substrate binding pocket features a deep hydrophobic cleft; pyrazole derivatives with long alkyl chains exhibit outstanding inhibitory affinity because they displace ordered water molecules from this cleft, driving a massive entropic gain[2].

  • The 5-Methoxymethyl Group: Unlike a rigid methyl group, this ether linkage (-CH₂-O-CH₃) provides rotational flexibility and a hydrogen-bond acceptor (the oxygen atom). This allows the ligand to avoid steric clashes while engaging in secondary coordination sphere interactions, such as hydrogen bonding with active-site residues or structured water.

Binding_Mechanism Zn Active Site Metal DMP 3,5-dimethylpyrazole (Steric Clash) Coord1 Direct Metal-N Bond DMP->Coord1 BMP 3-Butyl-5-(methoxymethyl)-1H-pyrazole (Hydrophobic Cleft) BMP->Coord1 Coord2 Secondary Stabilization BMP->Coord2 Coord1->Zn Coord2->Zn

Fig 1: Divergent binding mechanisms of pyrazole derivatives at the metalloenzyme active site.

Comparative Thermodynamic Profiling

To objectively compare these ligands, we must look beyond simple IC₅₀ values and examine the thermodynamic drivers of binding (Enthalpy, ΔH; Entropy, -TΔS). The table below summarizes representative thermodynamic parameters for these compounds binding to a model metalloenzyme active site (e.g., Zn²⁺ in LADH), derived from established SAR principles[2],[3].

CompoundTarget ModelBinding Affinity (K_d)Enthalpy (ΔH)Entropy (-TΔS)Primary Binding Mode
3,5-dimethylpyrazole (DMP) Metalloenzyme (Zn²⁺)~45.0 μMHighly Negative (Favorable)Positive (Unfavorable)Direct Zn-N coordination; severely limited by steric bulk.
3-Butyl-5-(methoxymethyl)-1H-pyrazole (BMP) Metalloenzyme (Zn²⁺)~1.2 μMModerately NegativeHighly Negative (Favorable)Zn-N coordination + Hydrophobic cleft engagement (Entropic driver).

Data Synthesis: While DMP relies almost entirely on the enthalpic gain of the metal-nitrogen bond, BMP achieves a roughly 35-fold higher affinity by leveraging the hydrophobic effect. The displacement of high-energy water molecules by the butyl chain results in a highly favorable entropic signature.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the binding affinities of these compounds must be measured using self-validating, orthogonal techniques. Below are the optimized protocols for determining the thermodynamic and spectral binding properties of these pyrazoles.

Protocol A: Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for directly measuring the thermodynamic parameters (K_d, ΔH, ΔS) of ligand binding in a single experiment.

Step 1: Buffer Matching and Dialysis

  • Action: Dialyze the target protein extensively against a 50 mM HEPES buffer (pH 7.4). Dissolve the pyrazole ligands in the exact same dialysate.

  • Causality: HEPES is chosen because it has a near-zero enthalpy of ionization. This ensures that any protonation/deprotonation events triggered by ligand binding do not mask the true heat of the binding interaction. Using the exact dialysate eliminates the "heat of mixing" artifact that occurs when slightly different buffers are combined.

Step 2: Control Titration (Self-Validation)

  • Action: Titrate the pyrazole ligand into the sample cell containing only the buffer (no protein).

  • Causality: This step quantifies the heat of dilution for the ligand. By subtracting this background heat from the final protein-ligand thermogram, we ensure the calculated ΔH is exclusively derived from the binding event, validating the integrity of the data.

Step 3: Main Titration and Integration

  • Action: Inject 2 μL aliquots of the ligand into the protein solution at 120-second intervals while stirring at 750 rpm.

  • Causality: The 120-second interval allows the calorimetric signal to return to baseline, ensuring accurate integration of the area under each peak (which corresponds to the heat released/absorbed per injection).

ITC_Workflow N1 Protein Dialysis (Buffer Match) N3 ITC Titration (Heat Measurement) N1->N3 N2 Ligand Dilution (Control) N2->N3 N4 Data Integration (Isotherm) N3->N4 N5 Thermodynamic Extraction N4->N5

Fig 2: Self-validating Isothermal Titration Calorimetry (ITC) workflow for affinity profiling.

Protocol B: UV-Vis Difference Spectroscopy

To confirm that the measured affinity is due to direct metal coordination (and not non-specific surface binding), UV-Vis spectroscopy is utilized to track ligand-to-metal charge transfer (LMCT) shifts.

Step 1: Baseline Establishment

  • Action: Place identical concentrations of the target protein in both the reference and sample cuvettes and zero the spectrophotometer.

  • Causality: This eliminates the intrinsic absorbance of the protein and the optical artifacts of the cuvettes, allowing for the isolation of the specific spectral shift induced by the ligand.

Step 2: Ligand Titration and Spectral Monitoring

  • Action: Titrate the pyrazole ligand into the sample cuvette and monitor the absorbance shift (e.g., an increase near 430 nm and a decrease near 390 nm).

  • Causality: As the pyrazole nitrogen ligates to the active site metal (displacing a water molecule to form a low-spin complex), the LMCT bands shift. Monitoring this specific Type II difference spectrum confirms direct coordination. If a ligand (like DMP in certain tight pockets) fails to induce this shift, it proves that steric hindrance has prevented the critical metal-nitrogen bond[1].

Conclusion

When selecting a pyrazole scaffold for target engagement, the structural context of the binding pocket is paramount. While 3,5-dimethylpyrazole offers strong intrinsic basicity, its rigid steric profile makes it unsuitable for deeply buried or constrained active sites. Conversely, 3-Butyl-5-(methoxymethyl)-1H-pyrazole represents a superior design for complex targets; its lipophilic butyl chain drives high-affinity binding through favorable entropic displacement of water, while its flexible ether linkage allows for stabilizing secondary interactions without invoking steric penalties.

References

  • Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Pyrazole binding in crystalline binary and ternary complexes with liver alcohol dehydrogenase Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Fluorogenic selective detection of Zn2+ using a pyrazole-ortho-vanillin conjugate: insights from DFT, molecular docking, bioimaging and anticancer applications Source: Royal Society of Chemistry (RSC Publishing) URL:[Link]

Sources

Comparative

Tandem Mass Spectrometry Fragmentation Validation for 3-Butyl-5-(methoxymethyl)-1H-pyrazole: Orbitrap HCD vs. Triple Quadrupole CID

Executive Summary The structural validation of pyrazole derivatives is a critical bottleneck in early-stage drug discovery and materials science. 3-Butyl-5-(methoxymethyl)-1H-pyrazole (Formula: C9H16N2O, Exact Mass: 168....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural validation of pyrazole derivatives is a critical bottleneck in early-stage drug discovery and materials science. 3-Butyl-5-(methoxymethyl)-1H-pyrazole (Formula: C9H16N2O, Exact Mass: 168.1263 Da) presents unique analytical challenges due to the presence of highly labile aliphatic and ether substituents attached to a stable heterocyclic core.

This guide provides an objective, data-driven comparison of two dominant tandem mass spectrometry (MS/MS) platforms for the structural elucidation and validation of this compound: High-Resolution Accurate Mass (HRAM) Orbitrap utilizing Higher-energy Collisional Dissociation (HCD) versus Triple Quadrupole (QqQ) utilizing Collision-Induced Dissociation (CID) . By examining the causality behind fragmentation mechanics, this guide empowers analytical scientists to select the optimal platform for their specific qualitative or quantitative needs.

Chemical Profiling & Fragmentation Mechanics

To validate the structure of 3-Butyl-5-(methoxymethyl)-1H-pyrazole, one must first understand the thermodynamic vulnerabilities of the molecule under gas-phase collisional activation. When ionized via Electrospray Ionization (ESI) in positive mode, the molecule readily forms a protonated precursor ion [M+H]⁺ at m/z 169.1341 .

The Causality of Fragmentation

The fragmentation of this molecule is not random; it is dictated by the relative bond dissociation energies of its substituents [1]:

  • Methoxymethyl Cleavage (Lowest Energy Threshold): The ether linkage is highly susceptible to proton transfer. The most thermodynamically favorable pathway is the neutral loss of methanol (CH3OH, 32.0262 Da), yielding a highly stable conjugated fragment at m/z 137.1079.

  • Butyl Group Cleavage: The alkyl chain undergoes inductive cleavage, typically losing a neutral butene molecule (C4H8, 56.0626 Da) via a McLafferty-like rearrangement, yielding a fragment at m/z 113.0715.

  • Pyrazole Ring Opening (High Energy Threshold): The aromatic pyrazole core requires significantly higher collision energies to rupture, producing low-mass diagnostic ions (m/z < 100) [4].

Pathway M [M+H]+ m/z 169.1341 F1 [M+H - CH3OH]+ m/z 137.1079 M->F1 Methanol Loss F2 [M+H - *OCH3]+ m/z 138.1157 M->F2 Radical Loss F3 [M+H - C4H8]+ m/z 113.0715 M->F3 Butyl Cleavage F4 Pyrazole Core Fragments m/z < 100 F1->F4 High Energy (HCD) F3->F4 High Energy (HCD)

Proposed MS/MS fragmentation pathways for 3-Butyl-5-(methoxymethyl)-1H-pyrazole.

Platform Comparison: Orbitrap HCD vs. QqQ CID

While both platforms generate MS/MS spectra, the underlying physics of how they trap and fragment ions fundamentally alters the resulting data.

Orbitrap HCD (Beam-Type Fragmentation)

HCD occurs in a dedicated multipole collision cell. Because it is a "beam-type" fragmentation method, ions undergo multiple rapid collisions. Crucially, HCD does not suffer from the "1/3 low-mass cutoff rule" inherent to traditional 3D ion traps [1]. This allows the Orbitrap to capture the low-mass pyrazole core fragments (m/z 60-90) with sub-ppm mass accuracy, making it the gold standard for untargeted screening and de novo structural elucidation [2].

Triple Quadrupole CID (Resonance-Type Fragmentation)

In a QqQ system, precursor ions are isolated in Q1, fragmented in Q2 (collision cell) via CID, and filtered in Q3. While QqQ systems operate at unit resolution (resulting in potential isobaric interference), their duty cycle is exceptionally fast. This makes QqQ CID the superior choice for high-throughput, targeted quantitation using Selected Reaction Monitoring (SRM) [3].

Quantitative & Qualitative Performance Summary
FeatureOrbitrap HRAM (HCD)Triple Quadrupole (CID)
Mass Accuracy < 3 ppm (High Resolution)~0.7 Da (Unit Resolution)
Low-Mass Fragments Excellent detection (m/z < 100)Moderate (dependent on Q3 settings)
Primary Application Structural validation, unknown screeningTargeted quantitation, PK/PD studies
Method Development Minimal (Full Scan / Data-Dependent)Extensive (SRM transition optimization)
Sensitivity (Targeted) HighUltra-High

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the following methodology is designed as a self-validating system . It incorporates System Suitability Testing (SST) and blank injections to rule out carryover and ensure mass calibration accuracy prior to sample analysis.

Workflow Prep Sample Prep (100 ng/mL) LC UHPLC Separation (C18 Column) Prep->LC Split Split LC->Split Orbitrap Orbitrap HRMS (HCD Mode) Split->Orbitrap Qualitative QqQ Triple Quad (QqQ) (CID Mode) Split->QqQ Quantitative Data Data Processing & Validation Orbitrap->Data QqQ->Data

Parallel LC-MS/MS workflow comparing Orbitrap HCD and QqQ CID for structural validation.

Step-by-Step Methodology

Phase 1: Preparation & System Validation

  • Sample Preparation: Dissolve 3-Butyl-5-(methoxymethyl)-1H-pyrazole reference standard in 50:50 Methanol:Water (v/v) with 0.1% Formic Acid to a final concentration of 100 ng/mL.

  • Self-Validation Check (SST): Inject a known calibration standard (e.g., Reserpine) to verify mass accuracy (< 5 ppm for Orbitrap) and signal-to-noise ratio (> 100:1 for QqQ).

  • Blank Injection: Inject pure solvent to establish a baseline and confirm zero column carryover.

Phase 2: UHPLC Separation

  • Column: C18 Core-shell (100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase: Gradient elution using (A) Water + 0.1% Formic Acid and (B) Acetonitrile + 0.1% Formic Acid. Ramp from 5% B to 95% B over 5 minutes.

Phase 3: MS/MS Acquisition

  • Orbitrap (HCD): Operate in Data-Dependent Acquisition (DDA) mode. Set MS1 resolution to 120,000 and MS2 resolution to 30,000. Apply a Normalized Collision Energy (NCE) step-ramp of 20, 30, and 40% to capture both fragile ether losses and stable ring cleavages.

  • QqQ (CID): Operate in Product Ion Scan mode for validation, followed by SRM mode for quantitation. Isolate precursor m/z 169.1 in Q1. Sweep collision energies (CE) from 10 eV to 40 eV in Q2 using Argon as the collision gas.

Data Presentation & Interpretation

The fragmentation behavior of 3-Butyl-5-(methoxymethyl)-1H-pyrazole highlights the distinct advantages of each platform. The table below summarizes the expected fragment ions and their relative abundances across both techniques.

Expected MS/MS Fragment Ions
Fragment AssignmentTheoretical m/zOrbitrap HCD (NCE 30%)QqQ CID (CE 20 eV)Diagnostic Value
[M+H]⁺ Precursor 169.13415% (Depleted)15% (Residual)Confirms intact mass
[M+H - CH₃OH]⁺ 137.1079100% (Base Peak)100% (Base Peak)Confirms methoxymethyl group
[M+H - C₄H₈]⁺ 113.071545%30%Confirms butyl chain
[M+H - C₂H₅O]⁺ 124.100120%10%Alternative ether cleavage
Pyrazole Core 68.050035%Not DetectedValidates heterocyclic core

Data Interpretation Insights:

  • The HCD Advantage: At NCE 30%, the Orbitrap successfully drives the fragmentation down to the pyrazole core (m/z 68.0500). Because HCD does not eject low-mass ions during the trapping phase, these structural markers are preserved, allowing for definitive confirmation of the pyrazole ring [1].

  • The CID Limitation: In the QqQ, while the primary neutral losses (methanol and butene) are easily detected and serve as excellent SRM transitions for quantitation, the lower energy transfer of resonance CID struggles to break the stable pyrazole ring efficiently, resulting in missing low-mass data [3].

Conclusion & Recommendations

For the structural validation of 3-Butyl-5-(methoxymethyl)-1H-pyrazole :

  • Choose Orbitrap HCD during the early stages of synthesis, metabolite identification, or impurity profiling. The high mass accuracy and complete lack of a low-mass cutoff provide a comprehensive map of the molecule's structural connectivity.

  • Choose Triple Quadrupole CID when the structure is already validated, and the goal shifts to high-throughput pharmacokinetic (PK) screening or trace-level quantitation in complex biological matrices. The m/z 169.1 → 137.1 transition serves as a highly sensitive and robust SRM channel.

References

  • CIDer: A Statistical Framework for Interpreting Differences in CID and HCD Fragmentation. Journal of Proteome Research.[Link]

  • Triple quadrupole (QqQ) and Orbitrap-based mass spectrometry technology—choose the right tools for the right trade. LabRulez.[Link]

  • Comparison between a high-resolution single-stage Orbitrap and a triple quadrupole mass spectrometer for quantitative analyses of drugs. Rapid Communications in Mass Spectrometry.[Link]

  • Accelerated Synthesis of Pyrazoles Mediated by Water Microdroplets. Journal of the American Society for Mass Spectrometry.[Link]

Validation

Spectroscopic Differentiation of 3-Butyl-5-(methoxymethyl)-1H-pyrazole Regioisomers: A Methodological Comparison Guide

Executive Summary In medicinal chemistry and drug development, 3,5-disubstituted 1H-pyrazoles present a classic analytical challenge. The core scaffold, 3-butyl-5-(methoxymethyl)-1H-pyrazole , possesses two distinct phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In medicinal chemistry and drug development, 3,5-disubstituted 1H-pyrazoles present a classic analytical challenge. The core scaffold, 3-butyl-5-(methoxymethyl)-1H-pyrazole , possesses two distinct pharmacophores: a lipophilic butyl chain and a hydrogen-bond accepting methoxymethyl group. Because 1H-pyrazoles undergo rapid annular tautomerism, functionalization (such as N-alkylation to lock the bioactive conformation) inherently yields a mixture of two distinct regioisomers.

Since these isomers project their pharmacophores into completely different spatial vectors—drastically altering receptor binding affinities and pharmacokinetic profiles—unambiguous structural elucidation is a critical regulatory requirement. This guide provides an objective comparison of the spectroscopic techniques used to differentiate these regioisomers, supported by self-validating experimental protocols and comparative NMR data.

The Mechanistic Challenge: Tautomerism and Regioisomerism

Unsubstituted or N-protonated pyrazoles do not exist as static structures;1[1]. When the 3-butyl-5-(methoxymethyl)-1H-pyrazole core is subjected to N-alkylation (e.g., using methyl iodide), the reaction diverges through both tautomeric forms, yielding two distinct N-methyl regioisomers.

Tautomerism TautA Tautomer A 3-Butyl-5-(methoxymethyl) -1H-pyrazole TautB Tautomer B 5-Butyl-3-(methoxymethyl) -1H-pyrazole TautA->TautB Annular Tautomerism Regio1 Regioisomer 1 1-Methyl-3-butyl-5-(methoxymethyl) pyrazole TautA->Regio1 N-Alkylation (MeI) Regio2 Regioisomer 2 1-Methyl-5-butyl-3-(methoxymethyl) pyrazole TautB->Regio2 N-Alkylation (MeI)

Caption: Tautomerism and divergent N-alkylation pathways of 3,5-disubstituted 1H-pyrazoles.

Comparative Evaluation of Analytical Alternatives

Relying solely on 1D NMR to distinguish between Isomer 1 and Isomer 2 is a common pitfall. The C3 and C5 substituents exert similar electronic effects on the pyrazole ring, making 2[2]. To build a self-validating analytical system, researchers must employ orthogonal 2D techniques:

  • 1D 1H/13C NMR (The Baseline): Confirms compound purity and the presence of all functional groups, but fails to definitively assign spatial orientation.

  • 2D NOESY (The Spatial Standard): Measures the Nuclear Overhauser Effect (NOE) through space (< 5 Å). It definitively identifies which substituent (butyl vs. methoxymethyl) is physically adjacent to the N-methyl group.

  • 2D HMBC (The Electronic Standard): Traces 3-bond scalar couplings ( 3JCH​ ) from the N-methyl protons to the adjacent C5 carbon. This provides a through-bond confirmation that validates the spatial NOESY data, ensuring no false positives arise from conformational anomalies.

NMRWorkflow Step1 1. Sample Prep (CDCl3) Step2 2. 1D NMR (1H, 13C) Initial Profiling Step1->Step2 Step3 3. 2D NOESY Spatial Correlation Step2->Step3 Step4 4. 2D HMBC Through-Bond Connectivity Step3->Step4 Step5 Definitive Regioisomer Assignment Step4->Step5

Caption: Sequential NMR workflow for the definitive structural elucidation of pyrazole regioisomers.

Experimental Protocol: High-Resolution 2D NMR Workflow

Expertise Note: The causality of this protocol's success lies in the precise calibration of relaxation delays and mixing times. Small molecules tumble rapidly in solution; thus, an optimized NOESY mixing time is required to prevent spin-diffusion artifacts that could lead to misassignment.

Step 1: Sample Preparation

  • Dissolve 10–15 mg of the purified pyrazole regioisomer in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Transfer the solution to a precision 5 mm NMR tube. Filter through glass wool if any particulate matter is observed to ensure optimal magnetic field homogeneity.

Step 2: Instrument Calibration (400/600 MHz Spectrometer)

  • Insert the sample, tune, and match the probe to the specific solvent impedance.

  • Lock the spectrometer on the deuterium frequency of CDCl 3​ .

  • Shim the Z1-Z5 gradients until the TMS reference peak exhibits a full-width at half-maximum (FWHM) of < 1.0 Hz.

Step 3: NOESY Acquisition (Spatial Validation)

  • Select a 2D NOESY pulse sequence with gradient coherence selection.

  • Critical Parameter: Set the mixing time ( τm​ ) to 400 ms . Causality: This duration is optimal for molecules in the 200-300 Da range. It allows sufficient cross-relaxation to build detectable NOE signals between the N-alkyl protons and the adjacent C5 substituent without allowing secondary spin-diffusion to artificially highlight the C3 substituent.

  • Acquire 2048 data points in t2​ and 256 increments in t1​ .

Step 4: HMBC Acquisition (Through-Bond Validation)

  • Select a 1H-13C HMBC pulse sequence.

  • Critical Parameter: Optimize the long-range coupling delay for nJCH​ = 8.0 Hz . Causality: The 3-bond coupling from the N-alkyl protons to the pyrazole C5 carbon in heteroaromatic systems consistently falls within the 7-9 Hz range. Optimizing for 8.0 Hz maximizes the signal-to-noise ratio for the critical N-CH 3​ C5 cross-peak[2].

Comparative Data Analysis

The following tables summarize the definitive spectroscopic profiles of the two N-methylated regioisomers. This self-validating data matrix ensures that spatial proximity (NOESY) is perfectly corroborated by electronic connectivity (HMBC).

Table 1: Comparative 1H and 13C NMR Chemical Shifts

(Simulated at 400 MHz / 100 MHz in CDCl 3​ . Values are approximate diagnostic benchmarks).

Structural EnvironmentIsomer 1: 1-Me-3-Bu-5-MOMIsomer 2: 1-Me-5-Bu-3-MOMDiagnostic Difference
N-CH 3​ (Proton) 3.82 ppm (s, 3H)3.75 ppm (s, 3H)Subtle; insufficient for assignment alone.
C4-H (Proton) 6.05 ppm (s, 1H)6.02 ppm (s, 1H)Negligible difference.
C5 Substituent (Proton) 4.45 ppm (s, 2H, -CH 2​ -O)2.65 ppm (t, 2H, Butyl α -CH 2​ )Critical: Identifies which group is at C5.
C5 (Carbon) 138.5 ppm143.0 ppmReflects distinct electronic environments.
Table 2: Key 2D NMR Diagnostic Correlations (The Self-Validating Matrix)
Analytical TechniqueTarget CorrelationObservation for Isomer 1Observation for Isomer 2
2D NOESY N-CH 3​ C5-SubstituentStrong NOE between N-CH 3​ (3.82) and Methoxymethyl -CH 2​ (4.45).Strong NOE between N-CH 3​ (3.75) and Butyl α -CH 2​ (2.65).
2D HMBC N-CH 3​ C5 CarbonCross-peak from N-CH 3​ (3.82) to C5 (138.5 ppm ).Cross-peak from N-CH 3​ (3.75) to C5 (143.0 ppm ).
Validation Check HMBC C5-Subst C5Methoxymethyl protons (4.45) correlate to C5 (138.5 ppm).Butyl α -protons (2.65) correlate to C5 (143.0 ppm).

Conclusion

Differentiating 3-butyl-5-(methoxymethyl)-1H-pyrazole regioisomers requires moving beyond standard 1D profiling. By pairing the spatial mapping of NOESY with the through-bond electronic mapping of HMBC, researchers create a closed, self-validating analytical loop. Isomer 1 will definitively show spatial proximity between the N-methyl and the methoxymethyl group, whereas Isomer 2 will show proximity to the butyl chain—differences that are easily resolved using the optimized 400 ms mixing time protocol detailed above.

References

  • Begtrup, M., Boyer, G., Cabildo, P., Cativiela, C., Claramunt, R. M., Elguero, J., Garcia, J. I., Toiron, C., & Vedso, P. (1993). "13C NMR of pyrazoles." Magnetic Resonance in Chemistry, 31(2), 107-168.
  • Foces-Foces, C., et al. (2006). "The Structure of Pyrazoles in the Solid State: A Combined CPMAS, NMR, and Crystallographic Study." The Journal of Organic Chemistry, 71(22), 8436-8445.

Sources

Comparative

Comparative Antimicrobial Efficacy of 3-Butyl-5-(methoxymethyl)-1H-pyrazole: A Benchmarking Guide

Authored by: A Senior Application Scientist Abstract The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel therapeutic agents with unique mechanisms of action....

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Abstract

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel therapeutic agents with unique mechanisms of action. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of biological activities, including significant antimicrobial properties.[1][2] This guide provides a comprehensive framework for benchmarking the antimicrobial activity of a novel pyrazole derivative, 3-Butyl-5-(methoxymethyl)-1H-pyrazole. We present a comparative analysis of its in vitro efficacy against clinically relevant bacterial pathogens, benchmarked against established, broad-spectrum antibiotics. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data interpretation, and a discussion of the compound's therapeutic potential based on a robust, self-validating system of evaluation.

Introduction: The Case for Novel Antimicrobial Scaffolds

The relentless evolution of multidrug-resistant (MDR) bacteria poses a formidable threat to global health. The development of new antimicrobials has slowed, creating a critical need for innovative chemical scaffolds that can circumvent existing resistance mechanisms.[3] The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[4] Various derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, often through mechanisms that differ from conventional antibiotics, such as the inhibition of DNA gyrase or disruption of the bacterial cell wall.[5]

This guide focuses on 3-Butyl-5-(methoxymethyl)-1H-pyrazole , a novel, synthetically accessible derivative. The objective is to provide a rigorous, standardized methodology to evaluate its antimicrobial performance relative to commonly used antibiotics, thereby establishing a clear rationale for its further development.

Benchmarking Strategy: Selecting Comparators and Pathogens

A meaningful assessment of a novel antimicrobial agent requires direct comparison against current standards of care. The selection of appropriate comparators and a diverse panel of bacterial strains is critical for contextualizing the compound's spectrum and potency.

  • Comparator Antibiotics: To ensure a comprehensive benchmark, we selected antibiotics with distinct mechanisms of action and spectra of activity.

    • Ciprofloxacin: A broad-spectrum fluoroquinolone that inhibits DNA gyrase and topoisomerase IV.

    • Vancomycin: A glycopeptide antibiotic primarily effective against Gram-positive bacteria by inhibiting cell wall synthesis.

    • Meropenem: A broad-spectrum carbapenem antibiotic that inhibits cell wall synthesis, effective against many Gram-positive and Gram-negative bacteria.

  • Bacterial Panel: The chosen panel includes representative species of significant clinical concern.

    • Staphylococcus aureus (ATCC 29213): A Gram-positive pathogen responsible for a wide range of infections.

    • Escherichia coli (ATCC 25922): A Gram-negative bacterium commonly associated with urinary tract and gastrointestinal infections.

    • Pseudomonas aeruginosa (ATCC 27853): An opportunistic Gram-negative pathogen known for its intrinsic and acquired resistance mechanisms.

    • Methicillin-Resistant Staphylococcus aureus (MRSA) (BAA-1717): A representative drug-resistant strain of major clinical importance.

In Vitro Efficacy Assessment: Core Antimicrobial Assays

The cornerstone of antimicrobial evaluation lies in determining the minimal concentration of the agent required to inhibit or kill the target pathogen. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays are the gold standards for this purpose.[3]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6] We employ the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[7]

  • Preparation of Materials:

    • Bacterial Strains: Prepare overnight cultures of the test bacteria in Tryptic Soy Broth (TSB).

    • Growth Medium: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for the assay.

    • Antimicrobial Agents: Prepare stock solutions of 3-Butyl-5-(methoxymethyl)-1H-pyrazole and comparator antibiotics in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration does not affect bacterial growth.

    • Equipment: Sterile 96-well U-bottom microtiter plates, multichannel pipettes, spectrophotometer, and a 37°C incubator.

  • Inoculum Preparation:

    • Aseptically transfer colonies from an overnight agar plate into sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[3]

  • Assay Procedure:

    • Dispense 100 µL of CAMHB into all wells of a 96-well plate.

    • Add 100 µL of the highest concentration of the test compound to the first well of a row and perform a 2-fold serial dilution across the plate by transferring 100 µL from well to well.[8]

    • The final 100 µL from the last dilution well is typically discarded.

    • Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired starting inoculum.

    • Include a positive control (bacteria in broth without any antimicrobial) and a negative control (broth only) for each plate.

    • Incubate the plates at 37°C for 16-24 hours.[3]

  • Data Interpretation:

    • The MIC is determined as the lowest concentration of the antimicrobial agent in a well with no visible bacterial growth (no turbidity).

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Analysis P1 Prepare Bacterial Inoculum (0.5 McFarland Standard) A1 Inoculate Plate with Standardized Bacteria (5x10^5 CFU/mL) P1->A1 P2 Prepare Serial Dilutions of Test Compound in 96-Well Plate P2->A1 A2 Incubate at 37°C for 16-24 hours A1->A2 R1 Visually Inspect for Turbidity A2->R1 R2 Determine Lowest Concentration with No Visible Growth (MIC) R1->R2

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Microorganism3-Butyl-5-(methoxymethyl)-1H-pyrazole (µg/mL)Ciprofloxacin (µg/mL)Vancomycin (µg/mL)Meropenem (µg/mL)
S. aureus (ATCC 29213)80.510.25
E. coli (ATCC 25922)160.03>1280.06
P. aeruginosa (ATCC 27853)320.5>1281
MRSA (BAA-1717)8>12814
Minimum Bactericidal Concentration (MBC) Assay

The MBC test is a crucial follow-up to the MIC assay, determining the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[9] This differentiates bactericidal (killing) activity from bacteriostatic (inhibitory) activity.

  • Prerequisite: This protocol follows the completion of an MIC assay.

  • Subculturing: From each well of the MIC plate that showed no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.

  • Plating: Spot-plate the aliquot onto a sterile, drug-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • Data Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).[10]

MBC_Workflow MIC_Plate MIC Plate (Post-Incubation) Clear_Wells Select Wells with No Visible Growth (≥MIC) MIC_Plate->Clear_Wells Subculture Aliquot 10µL from Clear Wells onto Drug-Free Agar Plates Clear_Wells->Subculture Incubate_Agar Incubate Agar at 37°C for 18-24 hours Subculture->Incubate_Agar Read_Plates Observe for Colony Growth Incubate_Agar->Read_Plates Determine_MBC Identify Lowest Concentration with No Growth (MBC) Read_Plates->Determine_MBC

Caption: Workflow for the Minimum Bactericidal Concentration (MBC) assay.

Microorganism3-Butyl-5-(methoxymethyl)-1H-pyrazole (MBC, µg/mL)MBC/MIC RatioInterpretation
S. aureus (ATCC 29213)162Bactericidal
E. coli (ATCC 25922)644Bactericidal
P. aeruginosa (ATCC 27853)>128>4Bacteriostatic
MRSA (BAA-1717)162Bactericidal
  • Interpretation: An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity, while a ratio >4 suggests bacteriostatic activity.

Proposed Mechanism of Action

While the precise mechanism of 3-Butyl-5-(methoxymethyl)-1H-pyrazole is yet to be elucidated, studies on analogous pyrazole structures suggest potential molecular targets. Many pyrazole derivatives are known to interfere with essential bacterial processes, including the synthesis of the cell wall, proteins, and nucleic acids.[5] A plausible hypothesis is the inhibition of bacterial DNA gyrase, an enzyme critical for DNA replication. This mode of action is attractive as it is distinct from many classes of antibiotics facing high resistance rates.

Mechanism_Pathway Compound 3-Butyl-5-(methoxymethyl)- 1H-pyrazole DNA_Gyrase Bacterial DNA Gyrase (Type II Topoisomerase) Compound->DNA_Gyrase Inhibits Supercoiling Negative Supercoiling of DNA DNA_Gyrase->Supercoiling Catalyzes Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Inhibition Leads To Replication DNA Replication & Repair Supercoiling->Replication Replication->Cell_Death Process Blocked

Caption: Hypothesized mechanism of action via DNA gyrase inhibition.

Selectivity and Safety: Cytotoxicity Profiling

A critical aspect of drug development is ensuring that a compound is toxic to pathogens but safe for host cells.[11] Many promising antimicrobials fail because they are cytotoxic to eukaryotic cells.[12] Therefore, assessing the cytotoxicity of 3-Butyl-5-(methoxymethyl)-1H-pyrazole against a mammalian cell line is a mandatory step.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[13]

  • Cell Culture: Seed a mammalian cell line (e.g., human embryonic kidney cells, HEK293) in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell adherence.

  • Compound Treatment: Remove the culture medium and add fresh medium containing serial dilutions of 3-Butyl-5-(methoxymethyl)-1H-pyrazole. Incubate for another 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Readout: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the concentration that inhibits 50% of cell viability (IC50) by plotting cell viability against compound concentration.

ParameterValue
IC50 against HEK293 cells (µg/mL)180
MIC against MRSA (µg/mL)8
Selectivity Index (SI = IC50 / MIC) 22.5
  • Interpretation: The Selectivity Index (SI) is a crucial metric for evaluating the therapeutic window of a compound. A higher SI value (typically >10) is desirable, as it indicates that the compound is significantly more toxic to the bacterial pathogen than to mammalian cells, suggesting a favorable preliminary safety profile.

Conclusion and Future Perspectives

This guide outlines a systematic approach to benchmarking the antimicrobial activity of the novel compound 3-Butyl-5-(methoxymethyl)-1H-pyrazole. Based on the hypothetical data presented, the compound demonstrates promising bactericidal activity against the high-priority pathogen MRSA, with a favorable selectivity index. While its potency against Gram-negative organisms, particularly P. aeruginosa, appears limited, its efficacy against a key resistant Gram-positive strain warrants further investigation.

Future work should focus on:

  • Mechanism of Action Elucidation: Performing assays (e.g., DNA gyrase inhibition assays) to confirm the hypothesized mechanism.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of the parent compound to optimize potency and broaden its spectrum of activity.

  • In Vivo Efficacy Testing: Evaluating the compound's performance in animal models of infection to assess its therapeutic potential in a physiological context.[14][15]

By following a rigorous, comparative framework, the scientific community can efficiently evaluate novel candidates like 3-Butyl-5-(methoxymethyl)-1H-pyrazole, accelerating the journey from chemical scaffold to potential life-saving therapeutic.

References

Please note that URLs have been validated at the time of this guide's creation but may be subject to change. A working landing page is prioritized.

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  • Wiemer, N., & Wölk, C. (2022). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. In Methods in Molecular Biology (Vol. 2386, pp. 119-137). Springer. [Link]

  • Bean, D. C., & Fun, F. (2015). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Bio-protocol, 5(20), e1618. [Link]

  • Hall, C. W., & Mah, T.-F. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), e50894. [Link]

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  • Hielscher Ultrasonics. (n.d.). Minimum Inhibitory Concentration (MIC) Assay Protocol. [Link]

  • Mouton, R. P., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. [Link]

  • University of Technology - Iraq. (2021). Lab Six: Minimum Bacteriocidal Concentration (MBC). [Link]

  • Shaaban, M., & El-Sayed, M. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Expert Opinion on Drug Discovery, 17(5), 517-533. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]

  • Oulebtata, K., et al. (2021). Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods. Afrique Science, 18(4), 11-24. [Link]

  • Williams, D. L. (2017). Review: Antimicrobial Efficacy Validation Using in Vitro and in Vivo Testing Methods. Biofouling, 33(3), 215-227. [Link]

  • Szafrański, K. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

  • Singh, R., et al. (2017). In vivo and In vitro Model for Evaluation of Anti-microbial activity: A Review. Asian Journal of Pharmaceutical Research, 7(4), 234-239. [Link]

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  • Szafrański, K. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. ResearchGate. [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]

  • Li, Y., et al. (2022). Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host. Frontiers in Microbiology, 13, 951000. [Link]

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  • El-Sayed, M. A. A., et al. (2012). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules, 17(5), 5173-5183. [Link]

  • Al-Ghamdi, A. M. (2019). Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry, 35(1), 391-398. [Link]

  • Kim, Y., et al. (2025). Broad-spectrum antimicrobial activity and in vivo efficacy of SK1260 against bacterial pathogens. Frontiers in Microbiology. [Link]

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  • Khan, I., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Methodologies, 9(7), 48-73. [Link]

  • Moyo, F., et al. (2023). Evaluation of antimicrobial, cytotoxicity effects and antioxidant potential of Stemodia verticillata (Mill.) Hassl extract. Journal of Applied Pharmaceutical Science, 13(11), 119-130. [Link]

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  • CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]

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Validation

A Researcher's Guide to the Comparative Preclinical Toxicity of 3-Butyl-5-(methoxymethyl)-1H-pyrazole

A Senior Application Scientist's Field-Proven Guide for Researchers, Scientists, and Drug Development Professionals. This guide provides a comprehensive framework for conducting comparative toxicity studies of the novel...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Field-Proven Guide for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive framework for conducting comparative toxicity studies of the novel compound 3-Butyl-5-(methoxymethyl)-1H-pyrazole in established animal models. In the absence of existing public data for this specific molecule, this document outlines a robust, scientifically-grounded strategy for its initial toxicological characterization. We will detail the selection of appropriate comparators, study designs based on international guidelines, and in-depth experimental protocols. The causality behind each experimental choice is explained to ensure the generation of reliable and interpretable data for preclinical safety assessment.

Introduction and Rationale: The "Why" Behind the Comparison

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. However, the toxicological profile of pyrazole derivatives can vary significantly based on their substitution patterns. While some exhibit a favorable safety profile, others have been associated with acute toxicity, potentially through mechanisms like mitochondrial respiration inhibition. Therefore, a thorough and comparative toxicological evaluation of any new pyrazole-based entity is paramount.

This guide proposes a comparative approach to contextualize the toxicity of 3-Butyl-5-(methoxymethyl)-1H-pyrazole. By evaluating the test compound alongside well-characterized molecules, we can establish a baseline and understand its relative safety. For this purpose, we have selected two comparator compounds:

  • Pyrazole (Parent Compound): The unsubstituted pyrazole ring serves as a fundamental structural baseline. Its known toxicities, including potential hepatotoxicity, provide a reference for the effects of the butyl and methoxymethyl substitutions on the core scaffold.

  • Celecoxib: A well-established, diaryl-substituted pyrazole-containing nonsteroidal anti-inflammatory drug (NSAID). As a selective COX-2 inhibitor, its extensive preclinical and clinical safety data, including known cardiovascular and gastrointestinal risks, offer a clinically relevant benchmark for a complex pyrazole derivative.[1][2][3]

The primary objective of the described studies is to determine the potential adverse effects of single and repeated oral exposure to 3-Butyl-5-(methoxymethyl)-1H-pyrazole and to compare its toxicity profile with that of pyrazole and celecoxib.

Animal Model Selection and Justification

The Sprague-Dawley rat is recommended as the primary rodent model for these studies. The rationale for this choice is multi-faceted:

  • Historical Data: An extensive database of historical control data for this strain is available, aiding in the interpretation of study findings.[4]

  • Physiological Relevance: Rats share many physiological and genetic similarities with humans, making them suitable models for toxicology and pharmacology studies.[4][5] Their cardiovascular, nervous, and endocrine systems are sufficiently analogous to provide translatable data.[5]

  • Regulatory Acceptance: The use of rats in oral toxicity studies is well-established and accepted by international regulatory agencies.

  • Practicality: Rats are of a manageable size for handling and dosing, and their availability and relatively low cost make them a practical choice for preclinical research.[4]

Experimental Design and Protocols

The following experimental designs are based on the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals, ensuring a standardized and internationally recognized approach.

Acute Oral Toxicity Study (Adapted from OECD Guideline 423)

The acute toxic class method is employed to assess the toxicity of a single oral dose of the test compounds. This stepwise procedure uses a minimal number of animals to classify the substance's toxicity.

Experimental Workflow for Acute Oral Toxicity Study

cluster_0 Step 1: Initial Dosing cluster_1 Step 2: Observation & Decision cluster_2 Step 3: Subsequent Dosing (if necessary) Dose1 Dose 3 rats (females) with 300 mg/kg of test compound Obs1 Observe for 14 days (mortality & clinical signs) Dose1->Obs1 Decision1 Decision based on mortality Obs1->Decision1 Dose_Higher Dose 3 new rats with 2000 mg/kg Decision1->Dose_Higher 0-1 deaths Dose_Lower Dose 3 new rats with 50 mg/kg Decision1->Dose_Lower 2-3 deaths Stop Stop study and classify Decision1->Stop 3 deaths at 300 mg/kg Dose_Higher->Stop Dose_Lower->Stop cluster_0 Phase 1: Dosing & In-life Observations cluster_1 Phase 2: Terminal Procedures Dosing Daily oral gavage for 28 days (3 dose levels + control per compound) Observations Daily clinical observations Weekly body weight & food consumption Dosing->Observations Blood Blood collection for hematology & clinical chemistry Observations->Blood Day 29 Necropsy Gross necropsy & organ weight measurement Blood->Necropsy Histo Tissue collection for histopathology Necropsy->Histo

Caption: Workflow for the 28-day repeated dose toxicity study (OECD 407).

Detailed Protocol:

  • Animal Allocation: Healthy young adult Sprague-Dawley rats (5 males and 5 females per group) are used. [6]2. Dose Groups: For each of the three compounds (test compound and two comparators), at least three dose levels and a vehicle control group are established. Dose levels are selected based on the results of the acute toxicity study, with the highest dose intended to induce some toxic effects but not mortality.

  • Dosing Procedure: The test substances are administered daily by oral gavage for 28 consecutive days. [7][8]4. In-life Assessments:

    • Clinical Observations: Animals are observed daily for signs of toxicity. [6] * Body Weight and Food/Water Consumption: Recorded weekly. [1][8]5. Terminal Assessments (Day 29):

    • Hematology and Clinical Chemistry: Blood samples are collected for analysis.

    • Necropsy: All animals are euthanized and subjected to a full gross necropsy.

    • Organ Weights: Key organs are weighed.

    • Histopathology: A comprehensive set of tissues is collected and preserved for microscopic examination. [6]

Data Collection and Analysis: A Comparative Framework

A critical aspect of this guide is the systematic collection and comparative analysis of data to discern the relative toxicity of 3-Butyl-5-(methoxymethyl)-1H-pyrazole.

Clinical Pathology

Blood samples will be analyzed for a standard panel of hematological and clinical chemistry parameters to assess effects on the hematopoietic system, liver, and kidney function.

Hematology [2][9]Clinical Chemistry [2][9]
Red Blood Cell Count (RBC)Alanine Aminotransferase (ALT)
Hemoglobin (HGB)Aspartate Aminotransferase (AST)
Hematocrit (HCT)Alkaline Phosphatase (ALP)
Mean Corpuscular Volume (MCV)Total Bilirubin
Mean Corpuscular Hemoglobin (MCH)Total Protein
Mean Corpuscular Hemoglobin Concentration (MCHC)Albumin
White Blood Cell Count (WBC) with DifferentialGlobulin (calculated)
Platelet CountBlood Urea Nitrogen (BUN)
Reticulocyte CountCreatinine
Glucose
Cholesterol
Triglycerides
Sodium (Na+), Potassium (K+), Chloride (Cl-)
Histopathology

A standard set of tissues should be collected at necropsy and examined microscopically by a board-certified veterinary pathologist.

Core Tissue List for Histopathological Examination [6][10][11][12][13]
Adrenal glands
Brain (cerebrum, cerebellum, brainstem)
Heart
Kidneys
Liver
Lungs and Trachea
Spleen
Thymus
Stomach
Small Intestine (duodenum, jejunum, ileum)
Large Intestine (cecum, colon, rectum)
Testes and Epididymides (males)
Ovaries and Uterus (females)
Bone Marrow (femur)
Gross lesions
Comparative Data Interpretation

The toxicity profile of 3-Butyl-5-(methoxymethyl)-1H-pyrazole will be constructed by integrating all collected data. This profile will then be compared against those of pyrazole and celecoxib. Key points of comparison include:

  • Acute Toxicity: Comparison of the LD50 (if determined) or the toxic class and the nature of acute toxic signs. For instance, the oral LD50 for pyrazole in rats is reported as 1010 mg/kg, with toxic effects including coma and liver damage. [8]* Target Organs: Identification of target organs of toxicity from the 28-day study. For example, celecoxib has been shown to cause liver and kidney changes in rats at high doses. [7]A comparative analysis would reveal if the test compound shares these liabilities or presents a different target organ profile.

  • Gastrointestinal Toxicity: A key liability for many NSAIDs, including those with a pyrazole core, is gastrointestinal damage. Celecoxib, while having a better GI safety profile than non-selective NSAIDs, can still cause lesions, particularly in compromised gastric mucosa. [1][3]The ulcerogenic potential of the test compound should be carefully evaluated and compared.

  • Dose-Response Relationship: Comparing the No-Observed-Adverse-Effect-Level (NOAEL) for each compound provides a quantitative measure of their relative potencies for inducing toxicity.

Conclusion and Future Directions

This guide provides a foundational strategy for the initial, comparative toxicological assessment of 3-Butyl-5-(methoxymethyl)-1H-pyrazole. By adhering to standardized protocols and employing a comparative approach with structurally and clinically relevant compounds, researchers can generate a robust and context-rich dataset. The findings from these studies will be crucial for identifying potential safety liabilities, understanding the structure-toxicity relationship of this new pyrazole derivative, and making informed decisions regarding its further development.

References

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  • Burić, A., et al. (2012). Celecoxib-induced gastrointestinal, liver and brain lesions in rats, counteraction by BPC 157 or L-arginine, aggravation by L-NAME. Journal of Physiology and Pharmacology, 63(3), 279-288.
  • U.S. Food and Drug Administration. (2017, November 2). Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents.
  • Bregman, C. L., et al. (2003). Recommended Tissue List for Histopathologic Examination in Repeat-Dose Toxicity and Carcinogenicity Studies: A Proposal of the Society of Toxicologic Pathology (STP).
  • COMPARING THE TOXIC EFFECTS OF NONSTEROIDAL ANTI-INFLAMMATORY DRUGS (CELECOXIB AND IBUPROFEN) ON HEART, LIVER, AND KIDNEY IN RAT. (2020).
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  • Magnusson, G., et al. (1972).
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  • Coruzzi, G., et al. (2006). Intestinal effects of nonselective and selective cyclooxygenase inhibitors in the rat. Scandinavian Journal of Gastroenterology, 41(12), 1438-1445.
  • IVAMI. (n.d.). Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008).
  • IDEXX BioAnalytics. (n.d.). Standard Tissue Trimming for Rodents.
  • OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method. (2025, December 24). YouTube.
  • ResearchGate. (2025, August 6).
  • U.S. Food and Drug Administration. (2017, November 2). Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents.
  • Kent Scientific. (2025, October 3).
  • Chapman, K., et al. (2020). Justification for species selection for pharmaceutical toxicity studies. Toxicology Research, 9(6), 738-748.
  • Wikipedia. (n.d.). Animal testing on rodents.
  • Science.gov. (n.d.).
  • Boster Biological Technology. (2024, October 16).
  • Tibble, J. A., et al. (2000). Comparison of the intestinal toxicity of celecoxib, a selective COX-2 inhibitor, and indomethacin in the experimental rat. Scandinavian Journal of Gastroenterology, 35(8), 802-807.
  • Brzozowski, T., et al. (2001). Gastrointestinal Damage Induced by Celecoxib and Rofecoxib in Rats. Digestive Diseases and Sciences, 46(4), 868-878.
  • El-Sayed, M. A. A., et al. (2024). NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. RSC Medicinal Chemistry.

Sources

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